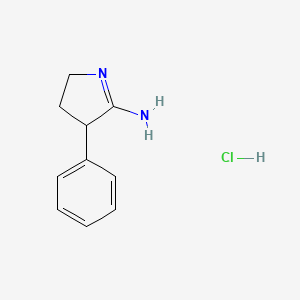
3-Phenylpyrrolidin-2-iminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyrrolidin-2-iminehydrochloride is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered ring with one nitrogen atom, is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The phenyl group attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolidin-2-iminehydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of cost-effective and environmentally friendly reagents, such as air-stable copper salts and non-toxic oxidants like Oxone, is preferred to ensure sustainability and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpyrrolidin-2-iminehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones using oxidizing agents.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxone, copper salts, and DMAP as additives.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like iodine for iodination reactions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives like 3-iodopyrroles.
Wissenschaftliche Forschungsanwendungen
3-Phenylpyrrolidin-2-iminehydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenylpyrrolidin-2-iminehydrochloride involves its interaction with biological targets through its pyrrolidine ring. The compound can bind to enantioselective proteins, influencing their activity and leading to various biological effects . Molecular docking studies suggest that it may interact with specific enzymes, altering their function and contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological properties.
Uniqueness
3-Phenylpyrrolidin-2-iminehydrochloride is unique due to the presence of both the phenyl group and the imine functionality, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13ClN2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
4-phenyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c11-10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,11,12);1H |
InChI-Schlüssel |
CDHNJHYLPCMFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C1C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


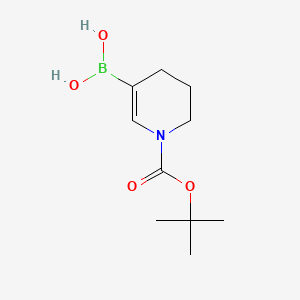
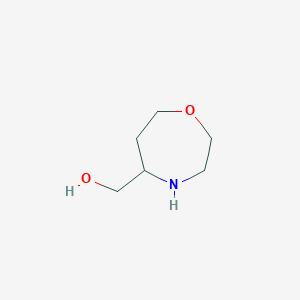

![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)


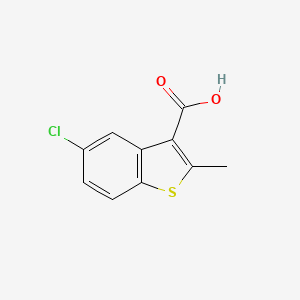
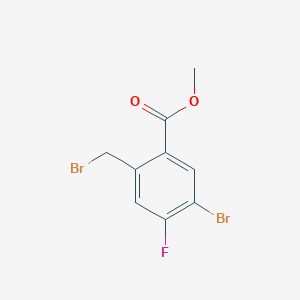
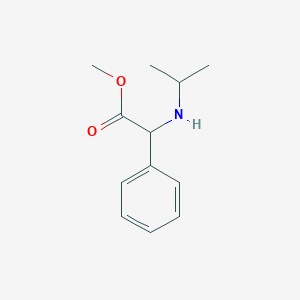
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
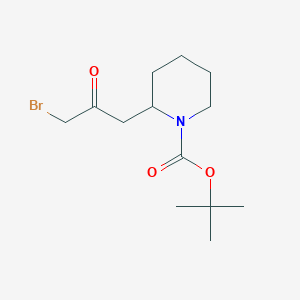
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)
